Cas no 103769-08-0 (N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline)

N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline structure
103769-08-0 structure
Product name:N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline
CAS No:103769-08-0
MF:C18H16N2O3
MW:308.331244468689
CID:1138938
PubChem ID:71333066

N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline
    • Benzenamine, N-[2-[(4-nitro-1-naphthalenyl)oxy]ethyl]-
    • N-&lt
    • 2-(4-nitro-1-naphthoxy)ethyl&gt
    • aniline
    • ACMC-20m6kz
    • CTK0D8357
    • 1-(2-anilinoethoxy)-4-nitronaphthalene
    • Benzenamine, N-[2-[(4-nitro-1-naphthalenyl)oxy]ethyl]-; N-< 2-(4-nitro-1-naphthoxy)ethyl> aniline; ACMC-20m6kz; CTK0D8357; 1-(2-anilinoethoxy)-4-nitronaphthalene;
    • DTXSID80761389
    • N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline
    • N-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)aniline
    • 103769-08-0
    • Inchi: InChI=1S/C18H16N2O3/c21-20(22)17-10-11-18(16-9-5-4-8-15(16)17)23-13-12-19-14-6-2-1-3-7-14/h1-11,19H,12-13H2
    • InChI Key: STXPUHITJKAFQG-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)NCCOC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 308.11609238g/mol
  • Monoisotopic Mass: 308.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 67.1Ų

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